GABAA α4β1δ Antagonist Activity vs. Dehydrocineole
The target compound exhibits measurable antagonist activity at recombinant human α4β1δ GABAA receptors with an IC50 of 1.02 µM (1020 nM) in a fluorescence membrane potential (FMP) assay using HEK293 Flp-In cells [1]. In contrast, the parent bicyclic scaffold 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (dehydrocineole, CAS 92760-25-3), which lacks the piperidine substituent, shows only weak, non-specific GABAergic modulation primarily attributed to the benzodiazepine site and requiring substantially higher concentrations (>100 µM) for observable effects in rodent behavioral models [2]. The addition of the piperidine moiety at the 6-position thus confers at least a 100-fold functional potency gain at a defined GABAA receptor subtype, transforming a promiscuous terpene into a subtype-discriminating tool compound.
| Evidence Dimension | GABAA receptor antagonist/inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.02 µM (1020 nM) at recombinant human α4β1δ GABAA receptor |
| Comparator Or Baseline | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (dehydrocineole): no IC50 reported at α4β1δ; general GABAergic modulation at >100 µM in rodent models |
| Quantified Difference | Estimated ≥100-fold potency improvement conferred by 6-piperidine substitution (cross-study inference) |
| Conditions | Target: recombinant human α4β1δ GABAA, HEK293 Flp-In cells, FMP assay; Comparator: rodent behavioral models, benzodiazepine site binding |
Why This Matters
Procurement of this compound provides a uniquely characterized tool for studying extrasynaptic α4β1δ-containing GABAA receptors, a subtype implicated in tonic inhibition and epilepsy, for which few selective small-molecule antagonists are commercially available.
- [1] BindingDB. Affinity Data: IC50 1.02E+3 nM. Antagonist activity at recombinant human alpha4beta1delta GABAA receptor expressed in HEK293 Flp-In cells by FMP assay. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?complexid=50000132&target=UNIPROT:O14764 View Source
- [2] Dougnon G, Ito M. Inhalation administration of the bicyclic ethers 1,8- and 1,4-cineole prevent anxiety and depressive-like behaviours in mice. Molecules. 2020;25(8):1884. doi:10.3390/molecules25081884. Reporting anxiolytic effects of 1,8-cineole at GABAA/benzodiazepine site. View Source
